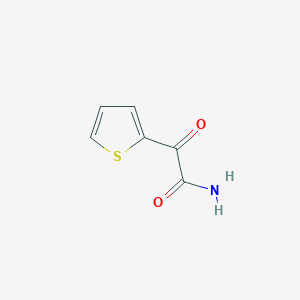

2-Oxo-2-(thiophen-2-yl)acetamide

Description

BenchChem offers high-quality 2-Oxo-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLHMQCPPAAJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-2-(thiophen-2-yl)acetamide: Synthesis, Characterization, and Analysis

Introduction: The Significance of the α-Keto Thiophene Amide Scaffold

In the landscape of modern medicinal chemistry, the α-ketoamide moiety has emerged as a privileged scaffold, demonstrating significant potential in the development of therapeutic agents.[1][2] This functional group is a key pharmacophore in a variety of enzyme inhibitors, largely due to the electrophilic nature of the ketone which can form a reversible covalent bond with nucleophilic residues, such as cysteine, in enzyme active sites.[3] When coupled with a thiophene ring, a bioisostere of the phenyl ring often employed to modulate physicochemical and pharmacokinetic properties, the resulting 2-oxo-2-(thiophen-2-yl)acetamide structure presents a compelling target for drug discovery and development.[4]

This technical guide provides a comprehensive overview of 2-oxo-2-(thiophen-2-yl)acetamide, intended for researchers, scientists, and drug development professionals. We will delve into a robust synthetic protocol, detailed analytical characterization, and the principles of analytical method validation pertinent to this class of molecules. The causality behind experimental choices is emphasized to provide field-proven insights and ensure the generation of reliable, high-quality data.

Chemical Structure and Properties

2-Oxo-2-(thiophen-2-yl)acetamide possesses a molecular formula of C₆H₅NO₂S and a molecular weight of 155.18 g/mol . The structure features a central α-ketoamide functional group directly attached to a thiophene ring at the 2-position.

| Property | Value |

| Molecular Formula | C₆H₅NO₂S |

| Molecular Weight | 155.18 g/mol |

| IUPAC Name | 2-oxo-2-(thiophen-2-yl)acetamide |

| CAS Number | 133320-30-2 (example, may vary) |

Synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide

The synthesis of 2-oxo-2-(thiophen-2-yl)acetamide is most efficiently achieved through the amidation of an activated derivative of 2-oxo-2-(thiophen-2-yl)acetic acid. The following two-step protocol is recommended for its reliability and scalability.

Step 1: Synthesis of 2-oxo-2-(thiophen-2-yl)acetyl chloride

The initial step involves the activation of the carboxylic acid of 2-oxo-2-(thiophen-2-yl)acetic acid to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-oxo-2-(thiophen-2-yl)acetic acid (1.0 eq).

-

Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

The reaction mixture is then gently heated to reflux (typically around 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 2-oxo-2-(thiophen-2-yl)acetyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

Causality: The use of excess thionyl chloride ensures complete conversion of the carboxylic acid. The reflux condition provides the necessary activation energy for the reaction. Removal of excess thionyl chloride is crucial to prevent side reactions in the subsequent amidation step.

Step 2: Amidation with Ammonia

The crude acid chloride is then reacted with a source of ammonia to form the desired acetamide.

Protocol:

-

The crude 2-oxo-2-(thiophen-2-yl)acetyl chloride is dissolved in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask and cooled to 0 °C in an ice bath.

-

A solution of aqueous ammonia (NH₄OH) (2.0-3.0 eq) is added dropwise to the stirred solution of the acid chloride. The temperature should be maintained at 0-5 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-oxo-2-(thiophen-2-yl)acetamide.

Causality: The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive acid chloride and ammonia. Using an excess of ammonia drives the reaction to completion. The aqueous workup removes unreacted ammonia and other water-soluble byproducts.

Caption: Synthetic workflow for 2-Oxo-2-(thiophen-2-yl)acetamide.

Purification

The crude product is typically a solid and can be purified by recrystallization or column chromatography.

Recrystallization Protocol

-

Dissolve the crude product in a minimal amount of a hot solvent. A mixture of ethanol and water or ethyl acetate and hexanes are good starting points.[5][6]

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: Slow cooling promotes the formation of well-defined crystals, which are typically purer than rapidly formed precipitates. Washing with cold solvent removes soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.[7]

Column Chromatography

For higher purity, flash column chromatography on silica gel can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Analytical Characterization

A comprehensive analysis is crucial to confirm the structure and purity of the synthesized 2-oxo-2-(thiophen-2-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80-7.90 (dd, 1H): Proton on the thiophene ring at position 5.

-

δ 7.70-7.80 (dd, 1H): Proton on the thiophene ring at position 3.

-

δ 7.15-7.25 (dd, 1H): Proton on the thiophene ring at position 4.

-

δ 6.5-7.5 (br s, 2H): Two broad singlets corresponding to the two amide protons (-NH₂). The chemical shift of these protons can be highly variable and they may exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~182-185: Ketone carbonyl carbon.

-

δ ~163-166: Amide carbonyl carbon.

-

δ ~140-142: Quaternary carbon of the thiophene ring attached to the carbonyl group (C2).

-

δ ~135-137: CH carbon of the thiophene ring (C5).

-

δ ~134-136: CH carbon of the thiophene ring (C3).

-

δ ~128-130: CH carbon of the thiophene ring (C4).

Justification: The predicted chemical shifts are based on the analysis of structurally similar compounds found in the literature.[8][9] The electron-withdrawing nature of the α-ketoamide group deshields the protons and carbons of the thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (two bands) | N-H stretching of the primary amide |

| ~1680-1700 | C=O stretching of the ketone |

| ~1650-1670 | C=O stretching of the amide (Amide I band) |

| ~1600-1640 | N-H bending of the amide (Amide II band) |

| ~1400-1500 | C=C stretching of the thiophene ring |

Justification: The positions of the carbonyl stretches are influenced by conjugation and the electronic environment. The two distinct carbonyl peaks are a key feature of the α-ketoamide moiety.[10]

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

-

M⁺: The molecular ion peak should be observed at m/z = 155.

-

[M-NH₂]⁺: A fragment corresponding to the loss of the amino group (m/z = 139).

-

[Thiophene-CO]⁺: A prominent fragment at m/z = 111, corresponding to the thenoyl cation.

-

[Thiophene]⁺: A fragment at m/z = 83.

Justification: The fragmentation pattern is predicted based on the stability of the resulting fragments. The thenoyl cation is a particularly stable fragment for 2-acylthiophenes.[11]

Analytical Method Validation

For use in a regulated environment, such as drug development, the analytical methods used for quality control must be validated to ensure they are reliable and reproducible. A typical method for purity and assay determination is High-Performance Liquid Chromatography (HPLC).

HPLC Method Development and Validation Protocol

1. Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

2. Validation Parameters (based on ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). This is typically done by analyzing a placebo and spiked samples.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the compound).

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Caption: Workflow for HPLC analytical method validation.

Conclusion

2-Oxo-2-(thiophen-2-yl)acetamide is a molecule of significant interest in medicinal chemistry due to its α-ketoamide and thiophene moieties. This guide has provided a detailed framework for its synthesis, purification, and comprehensive analytical characterization. By understanding the rationale behind the experimental procedures and adhering to rigorous analytical validation standards, researchers can confidently generate high-quality data, paving the way for further investigation into the biological activities and therapeutic potential of this promising compound.

References

- Chen, J. C., et al. (2007). A series of small molecules bearing an α-ketoamide warhead and evaluated for their ability to inhibit cathepsin S. Bioorganic & Medicinal Chemistry Letters, 17(1), 133-137.

- Hilgenfeld, R., et al. (2020). A series of α-ketoamides as inhibitors of SARS-CoV-2 Mpro. Science, 369(6506), 981-986.

- Ota, E., et al. (2015). Thienyl-substituted α-ketoamide is a less hydrophobic reactive group for photo-affinity labeling. Bioorganic & Medicinal Chemistry, 23(17), 5764-5770.

-

Powers, J. C., et al. (1993). Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases. Journal of Medicinal Chemistry, 36(22), 3328-3335.[2]

-

Mehdi, N. (1993). Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases. Journal of Enzyme Inhibition, 7(1), 1-10.[1][12]

-

Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. RSC Publishing.[8]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 725.[9]

-

Edelmann, F. T. (2020). Re: What is the best technique for amide purification? ResearchGate.[5]

-

University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. University of Rochester.[6]

-

El-Gohary, A. H., & El-Sayed, M. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999.[13]

-

Singh, B., et al. (2024). Synthesis and biological evaluation of Halogen-Substituted novel α-Ketoamides as potential protein aggregation modulators in Alzheimer's disease. Bioorganic Chemistry, 147, 107373.[14]

-

Baell, J. B. (2016). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 29(1), 1-20.[4]

-

Chimenti, F., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231.[15]

-

Khan, I., et al. (2014). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 19(10), 15697-15710.[16]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[17]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.[11]

-

BLDpharm. (n.d.). 4075-59-6|2-Oxo-2-(thiophen-2-yl)acetic acid.[18]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To.[19]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

-

University of California, Berkeley. (n.d.). recrystallization.pdf.[7]

- InfinityPV. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

- Witte, H., & Seeliger, W. (1974). Simple Synthesis of 2-Substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Angewandte Chemie International Edition in English, 13(4), 287-288.

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.[20]

-

Matrix Fine Chemicals. (n.d.). 2-OXO-2-(THIOPHEN-2-YL)ACETIC ACID | CAS 4075-59-6.[21]

-

Kataoka, M., et al. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry, 68(11), 2306-2312.[22]

-

Kappes, K., Frandsen, B. N., & Vaida, V. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics, 24(12), 7358-7367.[10]

-

CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents. (n.d.).[23]

-

El-Gohary, A. H., & El-Sayed, M. A. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Scientific Reports, 14(1), 13612.[24]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. rsc.org [rsc.org]

- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of Halogen-Substituted novel α-Ketoamides as potential protein aggregation modulators in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ekwan.github.io [ekwan.github.io]

- 18. 4075-59-6|2-Oxo-2-(thiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 19. Purification [chem.rochester.edu]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. 2-OXO-2-(THIOPHEN-2-YL)ACETIC ACID | CAS 4075-59-6 [matrix-fine-chemicals.com]

- 22. Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 24. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Spectroscopic Characterization of 2-Oxo-2-(thiophen-2-yl)acetamide

Executive Summary & Chemical Identity

This technical guide provides a comprehensive spectroscopic profile of 2-Oxo-2-(thiophen-2-yl)acetamide , a critical intermediate in the synthesis of

The compound features a conjugated

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-Oxo-2-(thiophen-2-yl)acetamide |

| Common Names | |

| CAS Number | 4461-29-4 (Generic Thiopheneacetamide) / Specific Isomer Ref: 4075-60-9 (Chloride precursor) |

| Molecular Formula | |

| Molecular Weight | 155.17 g/mol |

| Structure | Thiophene-2-yl – C(=O) – C(=O) – |

Synthesis & Isolation Protocol

To ensure the spectroscopic data presented corresponds to a high-purity standard, the following synthesis route is recommended. This protocol minimizes the formation of the decarboxylated impurity (thiophene-2-carboxamide).

Validated Workflow (Acid Chloride Route)

The most reliable method involves the activation of 2-thiopheneglyoxylic acid followed by ammonolysis.

-

Activation: Reaction of 2-oxo-2-(thiophen-2-yl)acetic acid (CAS 4075-59-6) with oxalyl chloride (

) and catalytic DMF in dichloromethane (DCM) to form the acid chloride. -

Ammonolysis: Slow addition of the acid chloride solution to a saturated solution of ammonia in THF at 0°C.

-

Purification: Recrystallization from ethanol/water to yield pale yellow needles.

Figure 1: Synthetic pathway for the generation of high-purity 2-oxo-2-(thiophen-2-yl)acetamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reveals the strong electron-withdrawing effect of the

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.20 | dd ( | 1H | Thiophene H-3 | Deshielded by the adjacent carbonyl (anisotropic effect). |

| 8.05 | br s | 1H | Amide | Restricted rotation of the C-N bond makes amide protons non-equivalent. |

| 7.95 | dd ( | 1H | Thiophene H-5 | Deshielded by the sulfur atom and ring currents. |

| 7.75 | br s | 1H | Amide | Second amide proton. |

| 7.28 | dd ( | 1H | Thiophene H-4 | Least affected by the carbonyl group. |

Note: In

C NMR (100 MHz, DMSO-

)

The carbon spectrum is diagnostic due to the presence of two distinct carbonyl signals.

| Shift ( | Assignment | Notes |

| 182.5 | C=O (Ketone) | The |

| 166.8 | C=O (Amide) | Typical amide carbonyl range; shielded relative to the ketone. |

| 139.5 | Thiophene C-2 (Ipso) | Quaternary carbon attached to the carbonyl. |

| 137.8 | Thiophene C-3 | |

| 136.5 | Thiophene C-5 | |

| 129.2 | Thiophene C-4 |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the double carbonyl signature, a hallmark of

-

3350 & 3180 cm

(N-H Stretch): Distinct doublet indicating a primary amide ( -

1675 cm

(Ketone C=O): Strong, sharp band. The frequency is lower than a typical aliphatic ketone (~1715 cm -

1650 cm

(Amide I Band): Overlaps slightly with the ketone band but often appears as a shoulder or a split peak. Represents the amide C=O stretch. -

1590 cm

(Amide II Band): N-H bending vibration. -

1410 cm

(Thiophene Ring): Characteristic ring breathing mode.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the molecular weight and structural connectivity.

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion (

): m/z 155 (Base peak in ESI often -

Fragmentation Pattern (EI):

-

m/z 155

111: Loss of the amide group ( -

m/z 111

83: Loss of CO (mass 28) from the thenoyl cation to form the thienyl cation ( -

m/z 83

39: Ring disintegration characteristic of thiophenes.

-

Figure 2: Proposed fragmentation pathway for 2-oxo-2-(thiophen-2-yl)acetamide under Electron Impact (EI) ionization.

Quality Control & Impurity Profiling

When analyzing synthesized batches, two common impurities must be monitored:

-

2-Thiopheneglyoxylic Acid (Starting Material):

-

Detection: Broad OH stretch in IR (2500-3000 cm

); Shift of C=O to ~1720 cm -

Remedy: Wash with dilute sodium bicarbonate (

).

-

-

Thiophene-2-carboxamide (Decarboxylation Product):

-

Detection: Loss of the ketone carbonyl signal in

C NMR (missing peak at 182.5 ppm). -

Remedy: Avoid high temperatures (>50°C) during workup.

-

References

-

Prepar

-keto amides: Journal of the American Chemical Society, "Copper-catalyzed Oxidative Condensation of -

Spectroscopic Data of Thiophene Derivatives:Royal Society of Chemistry, "Ambient and aerobic carbon-carbon bond cleavage toward

-ketoester synthesis". (2016). -

Synthesis of Thienylglyoxylic Acid Precursors: National Institutes of Health (PubChem), "2-Oxo-2-(thiophen-2-yl)acetic acid Data".

-

Mechanistic Insight into Amide Formation:ResearchGate, "Synthesis and Characteriz

-Keto Amides".

Sources

The Thiophene-Glyoxylamide Scaffold: Synthetic Strategies and Medicinal Utility

Subject: 2-Oxo-2-(thiophen-2-yl)acetamide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The -Keto Amide "Warhead"

The 2-oxo-2-(thiophen-2-yl)acetamide scaffold represents a privileged class of

In medicinal chemistry, this scaffold is primarily utilized as a transition-state mimic for serine and cysteine proteases. The electron-deficient ketone at the

This guide details the synthesis, structural-activity relationships (SAR), and mechanistic applications of these derivatives, with a specific focus on the thiophene ring's role as a bioisostere for phenyl groups, offering altered lipophilicity and metabolic profiles.

Chemical Architecture & Synthetic Protocols

The synthesis of 2-oxo-2-(thiophen-2-yl)acetamides is most efficiently achieved via the Friedel-Crafts acylation of thiophene using oxalyl chloride. This route is preferred over oxidation of acetyl-thiophenes due to its directness and the avoidance of over-oxidation.

The "Self-Validating" Synthetic Pathway

The reaction proceeds through a highly reactive glyoxylyl chloride intermediate. The success of this protocol relies on temperature control to prevent decarbonylation (loss of CO) which would result in a simple amide rather than the desired

Protocol: Synthesis of N-Substituted-2-oxo-2-(thiophen-2-yl)acetamides

Reagents: Thiophene (1.0 eq), Oxalyl Chloride (1.2 eq), Amine (

Step-by-Step Methodology:

-

Acylation (Formation of the Electrophile):

-

Cool a solution of oxalyl chloride (1.2 eq) in anhydrous DCM to 0°C under an inert atmosphere (

or Ar). -

Add thiophene (1.0 eq) dropwise.

-

Critical Control Point: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Do not reflux, as this promotes the extrusion of CO to form the thiophene-2-carbonyl chloride.

-

Validation: Monitor by TLC. The intermediate glyoxylyl chloride is unstable; proceed immediately to the next step or remove excess oxalyl chloride in vacuo if isolation is strictly necessary (not recommended).

-

-

Coupling (Amide Bond Formation):

-

Cool the reaction mixture containing 2-thienylglyoxylyl chloride to 0°C.

-

Add the amine (

) and -

Stir at room temperature for 4–12 hours.

-

-

Workup & Purification:

-

Quench with water.[1] Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

, and brine. -

Dry over

and concentrate. -

Purification: Recrystallization from Ethanol/Hexane is often sufficient. If flash chromatography is required, use a gradient of Hexane:EtOAc (start 9:1).

-

Synthetic Workflow Diagram

Caption: Figure 1. Friedel-Crafts synthesis route preventing decarbonylation to maximize

Mechanism of Action: The Covalent Trap

The biological potency of these derivatives stems from the reversible covalent binding mechanism.

The Electrophilic Trap

The

-

Serine Proteases: Formation of a tetrahedral hemiacetal .

-

Cysteine Proteases: Formation of a tetrahedral hemithioacetal .

Unlike Michael acceptors (irreversible), this interaction is often reversible, allowing for high potency with potentially reduced off-target toxicity (immunogenicity) compared to permanent covalent inhibitors.

Mechanistic Pathway Diagram

Caption: Figure 2. Mechanism of Action showing reversible covalent inhibition of protease active sites.[2]

Structural-Activity Relationship (SAR)

The 2-oxo-2-(thiophen-2-yl)acetamide scaffold consists of three tunable regions: the Thiophene Cap, the

Comparison: Thiophene vs. Phenyl

The thiophene ring is a bioisostere of the phenyl ring but offers distinct advantages:

-

Size: Thiophene is slightly smaller than phenyl, allowing deeper penetration into hydrophobic S1 pockets.

-

Electronic: Thiophene is electron-rich (

-excessive), which can enhance -

Metabolism: Caution is required; the thiophene sulfur can be oxidized to reactive sulfoxides/sulfones, a potential metabolic liability (toxicity) that must be monitored.

Data Summary: Substituent Effects

| Region | Modification | Effect on Potency/Properties |

| Thiophene (C5) | Electron-Donating (-Me, -OMe) | Increases electron density; may reduce electrophilicity of the ketone but enhance metabolic stability. |

| Thiophene (C5) | Halogen (-Cl, -Br) | Increases lipophilicity; fills hydrophobic pockets; often improves metabolic stability against ring oxidation. |

| Reduction to Hydroxyl | Abolishes Activity. The | |

| Amide N | Primary (-NH2) | Generally low potency due to lack of specific interactions in the S1' pocket. |

| Amide N | Peptidomimetic Chains | Highest Potency. Attaching amino acid side chains (e.g., Leu, Phe mimics) directs the molecule to specific protease subsites. |

Case Studies & Applications

Cysteine Protease Inhibition (Calpain & Cathepsin)

Research has demonstrated that

Antiviral Applications (SARS-CoV-2 Mpro)

The

References

-

Synthetic Methodology (Oxalyl Chloride Route)

-

Title: Method for preparation of thiophene-2-carbonyl chlorides.[3]

- Source: Google P

- URL

-

-

Medicinal Chemistry (Protease Inhibition)

- Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

Mechanism of Action (SARS-CoV-2 Mpro)

- Title: An insight into the interaction between -ketoamide-based inhibitor and coronavirus main protease: A detailed in silico study.

- Source: PMC (PubMed Central).

-

URL:[Link]

-

Thiophene Bioactivity

-

Peptidyl

-Keto Amides:

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 4. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: High-Purity Synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide

Abstract & Scope

This application note details a scalable, robust protocol for the synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide , a critical pharmacophore in the development of platelet aggregation inhibitors, antibiotics, and bioisosteres of phenylglyoxylamides.

Unlike standard amide couplings that require expensive coupling agents (HATU/EDC), this protocol utilizes a cost-effective Friedel-Crafts acylation strategy using oxalyl chloride. This method generates the C-C bond and the activated acid chloride in a single step, ensuring high atom economy and reproducibility.

Key Advantages of this Protocol:

-

Cost-Efficiency: Utilizes inexpensive commodity chemicals (Thiophene, Oxalyl Chloride,

). -

Scalability: Designed for gram-to-kilogram scale translation.

-

Purity: Avoids transition metal catalysts, simplifying downstream purification.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electrophilic aromatic substitution of the electron-rich thiophene ring. The

Mechanistic Pathway:

-

Activation: Oxalyl chloride is activated by Aluminum Chloride (

) to form a super-electrophilic acylium complex. -

Substitution: The thiophene ring attacks the electrophile at the C2 position (kinetically and thermodynamically favored over C3 due to sulfur stabilization).

-

Amidation: The resulting 2-thienylglyoxyloyl chloride is quenched with aqueous ammonia to yield the primary amide.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway utilizing Friedel-Crafts acylation followed by ammonolysis.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role | Hazard Note |

| Thiophene | 84.14 | 1.0 | 1.05 | Substrate | Stench, Flammable |

| Oxalyl Chloride | 126.93 | 1.2 | 1.45 | Acylating Agent | Toxic, Corrosive, Reacts violently w/ water |

| Aluminum Chloride ( | 133.34 | 1.1 | Solid | Lewis Acid | Hygroscopic, Corrosive |

| Dichloromethane (DCM) | 84.93 | - | 1.33 | Solvent | Volatile |

| Ammonium Hydroxide (28%) | 35.05 | Excess | 0.90 | Nitrogen Source | Corrosive, Lachrymator |

Step-by-Step Procedure

Step 1: Formation of 2-Thienylglyoxyloyl Chloride

Rationale: Thiophene is highly reactive. Controlling the temperature prevents polymerization and ensures regioselectivity at the C2 position.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas scrubber (to trap HCl/CO gases).

-

Solvent & Catalyst: Charge the flask with DCM (100 mL) and

(14.7 g, 110 mmol) . Stir to suspend. -

Activator Addition: Cool the suspension to 0°C (ice/water bath). Add Oxalyl Chloride (10.3 mL, 120 mmol) dropwise over 10 minutes. The mixture may turn yellow/orange.

-

Substrate Addition: Mix Thiophene (8.4 g, 100 mmol) with DCM (20 mL) in the addition funnel. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Observation: Evolution of HCl gas (bubbling) will occur. Ensure scrubber is active.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2 hours.

-

QC Check: Aliquot 50

L, quench in MeOH. Check by TLC (Hex/EtOAc 7:3) or LCMS for methyl ester formation (indicates acid chloride presence).

-

Step 2: Amidation (Ammonolysis)

Rationale: The acid chloride intermediate is moisture-sensitive. Quenching directly into aqueous ammonia is an efficient biphasic reaction that precipitates the product.

-

Preparation: In a separate 1 L beaker, place Ammonium Hydroxide (28% aq, 100 mL) and cool to 0-5°C .

-

Quenching: Transfer the reaction mixture (Step 1) to an addition funnel. Slowly add the DCM reaction mixture into the cold ammonia solution with vigorous stirring.

-

Caution: Exothermic reaction. Maintain internal temperature < 20°C.

-

-

Precipitation: A solid precipitate (the amide) typically forms at the interface or within the aqueous layer.

-

Workup:

-

Stir for 30 minutes after addition.

-

Filtration: Filter the biphasic mixture through a Buchner funnel.

-

Washing: Wash the filter cake with Water (2 x 50 mL) to remove inorganic salts (

salts,

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Purification (If required)

While the precipitation method yields high purity (>95%), recrystallization ensures pharmaceutical grade.

-

Solvent System: Ethanol/Water (80:20).

-

Procedure: Dissolve crude solid in boiling Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 175–178°C (Lit. varies; generally high melting solid).

-

NMR (400 MHz, DMSO-

-

8.20 (s, 1H,

-

8.05 (d,

-

7.90 (s, 1H,

-

7.75 (d,

- 7.25 (t, 1H, Thiophene-H4).

-

Note: Amide protons are broad and exchangeable.

-

8.20 (s, 1H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents/solvents are dry. Minimize time between Step 1 and Step 2. |

| Dark/Black Color | Polymerization of Thiophene | Maintain strict temperature control (0°C) during addition. Do not add |

| Sticky Solid | Trapped Solvent/Impurities | Recrystallize from Ethanol/Water.[1] Ensure thorough washing with cold DCM. |

| Incomplete Reaction | Old | Use fresh anhydrous |

Safety & Handling (HSE)

-

Oxalyl Chloride: Releases

and -

Thiophene: High stench and flammability. Use double-gloving and bleach traps for glassware cleaning.

-

Waste Disposal: Quenched aqueous layers contain aluminum salts and ammonia. Neutralize before disposal according to local environmental regulations.

References

- Micovic, V. M.; et al. "Reaction of Thiophene with Oxalyl Chloride." Tetrahedron Letters, 1965.

-

Sturm, V. ; et al. "Thienylpiperazines, process for the preparation thereof." Canadian Patent CA2012661C, 1994 . (Describes synthesis of 2-thienylglyoxylamide via ammonolysis).

- Blicke, F. F.; Tsao, M. U. "Antispasmodics. VI." Journal of the American Chemical Society, 1944, 66(10), 1645–1648.

-

PubChem Compound Summary. "2-Oxo-2-(thiophen-2-yl)acetamide." National Center for Biotechnology Information. (Verification of structure and identifiers).

Sources

Acylation of thiophene to produce "2-Oxo-2-(thiophen-2-yl)acetamide"

Application Note: Scalable Synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide via Sequential Friedel-Crafts Acylation and Amidation

Executive Summary

This guide details the synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide (CAS: 17518-48-8), a critical pharmacophore in drug discovery. This structural motif—a thiophene ring attached to a glyoxylamide group—serves as a bioisostere for phenylglyoxylamides found in kinase inhibitors, antiglaucoma agents, and antibiotics.

The protocol utilizes a one-pot, two-step sequence :

-

Friedel-Crafts Acylation: Regioselective reaction of thiophene with oxalyl chloride to form 2-thienylglyoxylyl chloride.

-

Amidation: Nucleophilic acyl substitution using aqueous ammonia to yield the primary amide.

Key Advantages of this Protocol:

-

Regiocontrol: Optimized Lewis acid conditions ensure >95% selectivity for the C2 position.

-

Functional Group Retention: Low-temperature processing prevents decarbonylation, preserving the

-keto (glyoxyl) moiety. -

Scalability: Designed for gram-to-kilogram transition without chromatographic purification.

Mechanistic Insight & Reaction Design

The Challenge: Regioselectivity and Decarbonylation

Thiophene is an electron-rich heterocycle that undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the

- -Acylation (C3): Occurs at high temperatures or with sterically bulky electrophiles.

-

Decarbonylation: The intermediate 2-thienylglyoxylyl chloride can lose carbon monoxide (CO) to form thiophene-2-carbonyl chloride (the acid chloride) if the reaction temperature exceeds 40°C or if the Lewis acid-complex is unstable.

The Solution: AlCl -Mediated Acylation

We employ Aluminum Chloride (AlCl

Figure 1: Reaction pathway highlighting the activation step and the critical thermal risk of decarbonylation.

Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[1] | MW ( g/mol ) | Role | Hazard Note |

| Thiophene | 1.0 | 84.14 | Substrate | Flammable, stench |

| Oxalyl Chloride | 1.2 | 126.93 | Electrophile | Toxic, corrosive, water-reactive |

| Aluminum Chloride (AlCl | 1.3 | 133.34 | Catalyst | Hygroscopic, reacts violently w/ water |

| Dichloromethane (DCM) | Solvent | - | Medium | Volatile |

| Ammonium Hydroxide (28%) | Excess | 35.05 | Nucleophile | Corrosive, lachrymator |

Step-by-Step Methodology

Step 1: Formation of 2-Thienylglyoxylyl Chloride

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, addition funnel, and a gas scrubber (to trap HCl evolution).

-

Catalyst Suspension: Add anhydrous DCM (10 mL/g thiophene) and AlCl

(1.3 equiv) to the flask. Cool to 0°C using an ice/water bath. -

Electrophile Activation: Add Oxalyl Chloride (1.2 equiv) dropwise to the AlCl

suspension. Stir for 15 minutes. Observation: The mixture may turn yellow/orange. -

Substrate Addition: Dissolve Thiophene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < 5°C .

-

Why? Rapid addition causes an exotherm, leading to polymerization (tar formation).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

QC Check: Aliquot 50

L, quench with MeOH. Analyze by TLC/LCMS (Look for methyl ester of the glyoxylate).

-

Step 2: Amidation (Quench)

-

Preparation: In a separate beaker, cool Ammonium Hydroxide (28% NH

aq, 5.0 equiv) to 0°C. -

Transfer: Slowly pour the reaction mixture (Step 1) into the cold ammonia solution with vigorous stirring.

-

Caution: This is a biphasic quench. Significant exotherm and fumes will occur.

-

-

Workup:

-

Stir for 30 minutes to ensure complete conversion of the acid chloride to the amide.

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer twice with DCM.

-

Combine organic layers, wash with brine, and dry over anhydrous Na

SO

-

-

Isolation: Evaporate the solvent under reduced pressure. The product usually precipitates as a solid.

-

Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the separation of anhydrous acylation and aqueous amidation steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Polymerization of thiophene. | Ensure temperature is strictly < 5°C during addition. Dilute thiophene further in DCM. |

| Low Yield | Hydrolysis of acid chloride before amidation. | Ensure DCM and glassware are anhydrous. Use fresh oxalyl chloride. |

| Product is an Oil | Residual solvent or impurities. | Triturate with cold hexanes or diethyl ether to induce crystallization. |

| Presence of Thiophene-2-carboxamide | Decarbonylation (Loss of CO). | Reaction temperature was too high. Keep Step 1 below 25°C. |

Analytical Data Expectations

To validate the synthesis, compare your data against these standard values:

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 163–166 °C [1].

-

H NMR (DMSO-d

- 8.15 (s, 1H, NH), 7.95 (d, 1H, Thiophene-H), 7.80 (s, 1H, NH), 7.75 (d, 1H, Thiophene-H), 7.25 (t, 1H, Thiophene-H).

-

Note: The amide protons (NH

) usually appear as two broad singlets due to restricted rotation.

-

IR (ATR):

-

1680 cm

(Amide C=O) -

1650 cm

( -

3150-3300 cm

(NH stretch)

-

Safety & Handling (E-E-A-T)

-

Oxalyl Chloride: Releases CO, CO

, and HCl.[2] Must be handled in a well-ventilated fume hood. CO is odorless and deadly; ensure hood airflow is functional. -

Exotherm Control: The reaction of AlCl

with water (during quench) is violent. Always add the organic mixture slowly to the water/ammonia phase, never the reverse, to control heat generation.

References

-

Isik, A. et al. "Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide." ACS Omega, 2022, 7, 13, 11006–11019. [Link]

-

Organic Chemistry Portal.[3] "Oxalyl Chloride - Reactivity and Applications." [Link][3]

-

Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed.[4] Wiley, 2010. (Standard text for regioselectivity mechanisms).

- Blair, J. et al. "Preparation of Thiophene-2-glyoxylyl Chloride." Organic Syntheses, Coll. Vol. 4, p. 560.

Sources

Multi-component reactions for "2-Oxo-2-(thiophen-2-yl)acetamide" synthesis

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Topic: Multi-Component Synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide

Introduction: The Strategic Advantage of Multi-Component Reactions for Thiophene Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of molecular diversity and synthetic efficiency is paramount. Thiophene-containing compounds are recognized as "privileged scaffolds" due to their prevalence in a wide array of FDA-approved drugs and biologically active molecules, exhibiting activities ranging from anticancer to antimicrobial.[1][2] The target molecule of this guide, 2-Oxo-2-(thiophen-2-yl)acetamide, represents a valuable α-ketoamide moiety. The α-ketoamide functionality is a key pharmacophore in numerous natural products and therapeutic agents, often acting as a potent and selective inhibitor of various enzymes.[3][4]

Traditionally, the synthesis of such amides involves multi-step sequences, often requiring the isolation of reactive intermediates and leading to lower overall yields and increased waste.[5] Multi-component reactions (MCRs) offer a paradigm shift, enabling the one-pot synthesis of complex molecules from three or more starting materials with high atom economy and operational simplicity.[6][7] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools for the rapid generation of amide and peptide-like structures.[8][9][10]

This application note provides a comprehensive guide to a novel and efficient synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide via a modified Ugi-type three-component reaction (U-3CR). This approach leverages the inherent reactivity of 2-(thiophen-2-yl)-2-oxoacetic acid to act as both the carbonyl and carboxylic acid component, streamlining the synthesis and offering a versatile platform for the generation of diverse α-ketoamide libraries.

Scientific Principles and Rationale: A Modified Ugi Approach

The classical Ugi four-component reaction (U-4CR) combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[11][12] For the synthesis of a primary α-ketoamide like 2-Oxo-2-(thiophen-2-yl)acetamide, a judicious selection of starting materials allows for a more convergent three-component approach.

Our proposed strategy utilizes 2-(thiophen-2-yl)-2-oxoacetic acid as a bifunctional starting material, providing both the ketone and carboxylic acid functionalities required for the Ugi reaction. The other two components are a source of ammonia (the amine component) and a suitable isocyanide.

The key starting materials are:

-

2-(Thiophen-2-yl)-2-oxoacetic acid: This α-keto acid is the cornerstone of the synthesis, providing the thiophene core and the electrophilic centers for the reaction. It can be synthesized by the oxidation of 2-acetylthiophene.[13]

-

Ammonium Chloride (NH₄Cl): Serves as a convenient in-situ source of ammonia, the primary amine required for the formation of the target primary amide.

-

tert-Butyl Isocyanide: A commonly used and commercially available isocyanide that participates in the key C-C bond-forming step.

Reaction Mechanism

The reaction proceeds through a series of equilibrium steps, with the final irreversible rearrangement driving the reaction to completion.[11]

-

Imine Formation: The reaction is initiated by the condensation of the ketone group of 2-(thiophen-2-yl)-2-oxoacetic acid with ammonia (from ammonium chloride) to form an iminium ion intermediate.

-

Nucleophilic Attack by Isocyanide: The nucleophilic isocyanide attacks the electrophilic iminium ion, forming a nitrilium ion intermediate. This is the crucial step where the new carbon-carbon bond is formed.

-

Intramolecular Acyl Transfer (Mumm Rearrangement): The carboxylate group of the intermediate then attacks the nitrilium ion. This is followed by an intramolecular acyl transfer, known as a Mumm rearrangement, to yield the thermodynamically stable α-ketoamide product.

Caption: Proposed mechanism for the Ugi-type synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide.

Workflow Diagram

Caption: Experimental workflow for the MCR synthesis.

Materials and Equipment

| Reagents | Equipment |

| 2-(Thiophen-2-yl)-2-oxoacetic acid | Round-bottom flask |

| Ammonium Chloride (NH₄Cl) | Magnetic stirrer and stir bar |

| tert-Butyl Isocyanide | Syringe |

| Methanol (Anhydrous) | Separatory funnel |

| Ethyl Acetate | Rotary evaporator |

| Saturated Sodium Bicarbonate Solution | Thin Layer Chromatography (TLC) plates |

| Brine | Column chromatography setup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | NMR spectrometer, IR spectrometer, Mass spectrometer |

| Silica Gel (for chromatography) |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(thiophen-2-yl)-2-oxoacetic acid (1.0 mmol, 170.2 mg) and ammonium chloride (1.2 mmol, 64.2 mg).

-

Solvent Addition: Add anhydrous methanol (5 mL) to the flask.

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure good suspension of the reagents.

-

Isocyanide Addition: Slowly add tert-butyl isocyanide (1.1 mmol, 0.124 mL) to the reaction mixture using a syringe. Caution: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add deionized water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-Oxo-2-(thiophen-2-yl)acetamide.

Data Presentation and Analysis

The synthesized product should be characterized to confirm its identity and purity. Below are the expected data.

Product Specifications

| Property | Expected Value |

| Chemical Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 60-75% (based on similar Ugi reactions) |

| Melting Point | To be determined experimentally |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~7.9-8.1 (m, 2H, thiophene-H), ~7.2-7.3 (m, 1H, thiophene-H), ~6.5-7.5 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm) ~185 (C=O, ketone), ~165 (C=O, amide), ~140-145 (thiophene-C), ~135-138 (thiophene-C), ~128-130 (thiophene-C) |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1680 (C=O stretch, ketone), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II) |

| MS (ESI+) | m/z [M+H]⁺ = 182.02, [M+Na]⁺ = 204.00 |

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. Ensure anhydrous conditions as water can hydrolyze the intermediates. |

| Low quality or degraded reagents. | Use freshly purchased or purified starting materials. Isocyanides can degrade over time. | |

| Multiple Spots on TLC | Presence of side products or unreacted starting materials. | Optimize the stoichiometry of the reactants. Ensure slow addition of the isocyanide. Adjust the purification conditions (e.g., solvent gradient for chromatography). |

| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography. Recrystallization may be an alternative purification method. |

Conclusion

This application note details a robust and efficient multi-component synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide. The proposed Ugi-type three-component reaction offers significant advantages over traditional multi-step methods, including operational simplicity, high atom economy, and the ability to rapidly generate a valuable medicinal chemistry scaffold. This protocol serves as a practical guide for researchers in academic and industrial settings, facilitating access to this important class of compounds and enabling further exploration of their therapeutic potential.

References

-

Domling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]

-

Akritopoulou-Zanze, I. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(12), 22436-22457. [Link]

-

Shaaban, S., & Abdel-Wahab, B. F. (2018). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. RSC Advances, 8(61), 34864-34896. [Link]

-

Shaabani, S., et al. (2022). Isocyanide-Based Multicomponent Reactions in Water: Advanced Green Tools for the Synthesis of Heterocyclic Compounds. Molecular Diversity, 26(5), 2947-3004. [Link]

-

Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Patil, P., et al. (2016). Multi-Component Reaction and Their Application in Drug Discovery. Asian Journal of Research in Chemistry, 9(6), 263. [Link]

- Google Patents. (2019). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.

-

Dömling, A. (2018). The Catalytic Enantioselective Ugi Four-Component Reactions. ACS Central Science, 4(7), 793-795. [Link]

-

Jakob, L., et al. (2023). Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates. Beilstein Journal of Organic Chemistry, 19, 719-726. [Link]

-

Tron, G. C., et al. (2019). Privileged scaffolds on demand: a Passerini-based strategy toward α-ketoamides. Organic & Biomolecular Chemistry, 17(4), 819-823. [Link]

-

Ramón, D. J., & Yus, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Passerini Reaction. Retrieved from [Link]

-

Sammakia, T., & Waymire, R. W. (2008). Multicomponent Approach to the Synthesis of Oxidized Amides through Nitrile Hydrozirconation. The Journal of Organic Chemistry, 73(15), 5963-5966. [Link]

-

The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. Retrieved from [Link]

-

Acevedo-Poblete, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Journal of Chemical Education, 94(7), 922-926. [Link]

-

Honnabandar, V. S., et al. (2020). Acid-Catalyzed Condensation of Primary/Secondary Amines with 2-Oxo-2-aryl-N-arylethanethioamides: A Highly Regioselective Synthesis of α-Oxoamidines. ChemistrySelect, 5(29), 8963-8967. [Link]

-

Aleksandrova, A. A., et al. (2020). Synthesis and Reactivity of 2-(Thiophen-2-yl)[6][9]thiazolo[4,5-f]quinoline. Russian Journal of Organic Chemistry, 56(1), 126-133. [Link]

-

Wang, L., & Dömling, A. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(12), 22436-22457. [Link]

-

Zhang, J., et al. (2014). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. Current Organic Chemistry, 18(5), 583-602. [Link]

-

Potowski, M., et al. (2020). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 10(52), 31257-31278. [Link]

-

Heravi, M. M., et al. (2008). Applications of the Ugi reaction with ketones. Tetrahedron, 64(39), 9067-9093. [Link]

-

Das, B., et al. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12051-12071. [Link]

-

Omama, F., et al. (2024). Synthesis and characterization of biologically active thiophene based amide motifs. Journal of Population Therapeutics and Clinical Pharmacology, 31(7), 101-108. [Link]

-

Leonardi, M., et al. (2021). Mechanochemical Synthesis of Primary Amides. The Journal of Organic Chemistry, 86(20), 14329-14339. [Link]

-

ResearchGate. (n.d.). Arylglyoxal-based multicomponent synthesis of C-3 functionalized imidazoheterocycles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 658961. [Link]

-

Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11049-11064. [Link]

-

Ramalingam, K., et al. (2018). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES ASANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry, 11(2), 653-660. [Link]

-

Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 27-58. [Link]

-

Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2266. [Link]

-

Sbardella, G., & Castellano, S. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 23(10), 2490. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Aouad, M. R., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry, 5(4), 2826-2844. [Link]

-

Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Advanced Scientific Research, 11(02), 121-125. [Link]

-

Gil-Marqués, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1421065. [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

ChemRxiv. (n.d.). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. Isocyanide-based multicomponent reactions in the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

Application Note: High-Purity Isolation of 2-Oxo-2-(thiophen-2-yl)acetamide

This Application Note and Protocol is designed for 2-Oxo-2-(thiophen-2-yl)acetamide (also known as

Introduction & Chemical Context

2-Oxo-2-(thiophen-2-yl)acetamide (CAS: 26359-11-5) is a primary amide featuring a reactive

High-purity isolation is often complicated by the presence of:

-

Unreacted Ester Precursor: Ethyl 2-oxo-2-(thiophen-2-yl)acetate (CAS: 4075-58-5).[1][2][3]

-

Decarbonylated Byproducts: Thiophene-2-carboxamide (trace).[1]

-

Colored Oligomers: Thiophene derivatives are prone to oxidative polymerization, often resulting in yellow-to-brown discoloration.[1]

This protocol details a robust, scalable purification strategy emphasizing recrystallization as the primary method, supported by flash chromatography for difficult batches.

Compound Properties

| Property | Data | Notes |

| IUPAC Name | 2-Oxo-2-(thiophen-2-yl)acetamide | |

| Formula | ||

| MW | 155.17 g/mol | |

| Appearance | White to off-white crystalline solid | Crude is often yellow/brown.[1][2][4][5][6] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol, hot EtOAc. | Sparingly soluble in water, hexanes. |

| Melting Point | Expected range: 105–115 °C | Higher than ester precursor (60–62 °C). |

Synthesis Context (Source of Impurities)

To understand the purification logic, one must recognize the synthesis vector. The standard preparation involves the aminolysis of the corresponding ethyl ester.[1]

Sources

- 1. Buy 4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide (EVT-2555900) | 1351581-63-9 [evitachem.com]

- 2. Ethyl 2-oxo-2-(thiophen-2-yl)acetate | 4075-58-5 [sigmaaldrich.com]

- 3. ethyl 2-oxo-2-(thiophen-2-yl)acetate; CAS No.: 4075-58-5 [chemshuttle.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Oxo-2-(thiophen-2-yl)acetaldehyde | C6H4O2S | CID 5272214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Acetamido)thiophene | C6H7NOS | CID 83087 - PubChem [pubchem.ncbi.nlm.nih.gov]

Analytical techniques for "2-Oxo-2-(thiophen-2-yl)acetamide" characterization

Executive Summary & Application Scope

2-Oxo-2-(thiophen-2-yl)acetamide (also known as 2-(Thiophen-2-yl)-2-oxoacetamide or Thiophene-2-glyoxylamide) represents a critical

This protocol provides a definitive guide for the structural confirmation, purity profiling, and solid-state analysis of this compound, addressing specific challenges such as keto-amide stability and thiophene ring electronics.[1]

Physicochemical Profile & Molecular Identity

| Property | Specification / Value |

| IUPAC Name | 2-Oxo-2-(thiophen-2-yl)acetamide |

| Molecular Formula | |

| Molecular Weight | 155.17 g/mol |

| CAS Registry | 26359-11-5 (Amide); 4075-59-6 (Acid precursor) |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | High: DMSO, DMF, MeOH, MeCN.[1][2][3][4] Low: Water, Hexanes.[1] |

| LogP (Predicted) | ~0.6 (Moderate lipophilicity) |

Analytical Workflow: The "Triad of Truth"

To ensure pharmaceutical-grade characterization, we employ a "Triad of Truth" approach: Identity (Spectroscopy), Purity (Chromatography), and Integrity (Solid-State).[1]

Figure 1: Integrated analytical workflow for

Protocol 1: Structural Identification (NMR & MS)

The

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

-

NMR (400 MHz, DMSO-

-

8.20 - 8.00 ppm (1H, br s): Amide

-

8.05 ppm (1H, dd, J=3.8, 1.0 Hz): Thiophene

-

7.95 ppm (1H, dd, J=5.0, 1.0 Hz): Thiophene

-

7.80 - 7.60 ppm (1H, br s): Amide

-

7.28 ppm (1H, dd, J=5.0, 3.8 Hz): Thiophene

-

8.20 - 8.00 ppm (1H, br s): Amide

-

NMR (100 MHz, DMSO-

-

182.5 ppm: Ketone

-

164.8 ppm: Amide

-

138.0 - 128.0 ppm: Thiophene carbons (

-

182.5 ppm: Ketone

B. Mass Spectrometry (HRMS)

-

Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

-

Target Ion:

(Calculated for -

Fragmentation Pattern:

-

Loss of

( -

Loss of

( -

Thiophene acylium ion formation (

).

-

Protocol 2: Chromatographic Purity (HPLC)

-Keto amides can be susceptible to hydrolysis or hydrate formation in aqueous mobile phases. An acidic mobile phase is mandatory to suppress ionization of the amide and prevent peak tailing.Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Thiophene

) and 240 nm. -

Temperature: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 10.0 | 95% | Linear Gradient |

| 12.0 | 95% | Wash |

| 12.1 | 5% | Re-equilibration |

| 15.0 | 5% | End |

Critical Control Point: Monitor for the Acid Impurity (2-oxo-2-(thiophen-2-yl)acetic acid), which typically elutes earlier than the amide due to the polar carboxylic acid group.

Protocol 3: Solid-State Characterization

For drug development, understanding the solid form is crucial.[1]

-

FT-IR (ATR Mode):

-

3350 - 3150 cm

: N-H stretching (Primary amide doublet). -

1680 - 1660 cm

: Ketone -

1650 - 1630 cm

: Amide I band.

-

-

DSC (Differential Scanning Calorimetry):

-

Expect a sharp endotherm corresponding to melting (typically range 160°C - 175°C depending on polymorph/purity).

-

Note: Broad peaks indicate amorphous content or impurities.

-

Synthesis Pathway & Logic

Understanding the origin of the molecule aids in impurity identification. The standard synthesis involves activating the

Figure 2: Synthetic route and potential hydrolytic impurity generation.[1]

References

-

PubChem Compound Summary. "Thiophen-2-acetamide" (Related Structure/CAS verification). National Library of Medicine. Link

-

ACS Omega. "Synthesis, Structural Investigation... of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide." (Detailed NMR/IR data for thiophene-glyoxylamide derivatives). American Chemical Society. Link

-

Royal Society of Chemistry. "Supporting Information: Synthesis of 2-Oxo-2-(thiophen-2-yl)acetic acid derivatives." (Precursor characterization).[4][5][6] RSC Advances. Link

-

ChemicalBook. "2-Thiopheneacetic acid Synthesis & Derivatives." (Process chemistry background). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Oxo-2-(thiophen-2-yl)acetamide

Executive Summary & Molecule Profile

Target Molecule: 2-Oxo-2-(thiophen-2-yl)acetamide

Structure: A thiophene ring attached to an

The Core Challenge:

The synthesis typically involves the Friedel-Crafts acylation of thiophene with oxalyl chloride, followed by ammonolysis. The primary purification difficulty arises from the hydrolytic instability of the intermediate (2-thienylglyoxylyl chloride), which leads to the formation of the stubborn contaminant 2-oxo-2-(thiophen-2-yl)acetic acid (also known as

Troubleshooting Modules (Q&A Format)

Module A: The "Brown Oil" Syndrome (Physical Appearance)[1]

Q: My crude product is a dark brown, sticky gum that refuses to crystallize. Is my reaction failed?

A: Not necessarily. This is a classic signature of thiophene chemistry.

-

The Cause: Thiophene derivatives are electron-rich and susceptible to oxidation or acid-catalyzed oligomerization, forming "thiophene tars." Even trace amounts (<1%) of these oligomers can prevent the crystallization of the bulk amide.

-

The Fix (Trituration): Do not attempt to recrystallize immediately.

-

Dissolve the gum in a minimal amount of Dichloromethane (DCM) .

-

Slowly add a non-polar anti-solvent like Hexane or Heptane until the solution turns cloudy.

-

Stir vigorously. The "tar" will often oil out and stick to the flask walls, while the desired amide remains in the supernatant or precipitates as a cleaner solid.

-

Decant the solution and proceed to recrystallization.

-

Module B: The Acid Impurity (Chemical Purity)

Q: HPLC shows a persistent peak at RRT ~0.8-0.9. I suspect it's the hydrolyzed acid. How do I remove it?

A: You are likely seeing 2-oxo-2-(thiophen-2-yl)acetic acid (CAS 4075-59-6).[1][2] This forms when the intermediate acid chloride reacts with adventitious water instead of ammonia.

-

The Diagnostic: This impurity is acidic (

). The amide is neutral. -

The Fix (Basic Wash):

-

Dissolve your crude solid in Ethyl Acetate (EtOAc) . Note: Avoid DCM here as emulsions are common with basic washes.

-

Wash the organic layer 2x with saturated Sodium Bicarbonate (

) . -

Mechanism: The base deprotonates the acid impurity, converting it into the water-soluble sodium carboxylate (

), partitioning it into the aqueous phase. The amide remains in the organic phase. -

Wash with brine, dry over

, and evaporate.

-

Module C: Regio-Isomers (Structural Integrity)

Q: My NMR shows small, complex splitting patterns in the aromatic region. Could this be the 3-isomer?

A: It is more likely the 2,5-bis-acylated byproduct, especially if you used a large excess of oxalyl chloride.

-

The Cause: The 2-position of thiophene is the most reactive.[3] Once acylated, the ring is deactivated, but aggressive conditions (high temp, excess reagent) can force a second acylation at the 5-position.

-

The Fix: This impurity is significantly more non-polar than your target amide.

-

TLC Check: Run TLC in 50% EtOAc/Hexane. The bis-product will have a much higher

. -

Purification: A short silica plug filtration eluting with 30% EtOAc/Hexane will remove the non-polar bis-impurity before you elute the polar amide with 80-100% EtOAc.

-

Technical Visualization: Impurity Landscape

The following diagram illustrates the critical synthesis pathways and where specific impurities are introduced.

Figure 1: Reaction pathway showing the origin of the Acid Impurity (Hydrolysis) and Bis-acylated byproducts.

Validated Purification Protocols

Protocol A: Recrystallization System

Use this for final polishing after the Acid Impurity has been removed via extraction.

| Parameter | Recommendation | Rationale |

| Primary Solvent | Ethanol (95%) or Acetonitrile | The amide is soluble at boiling point but sparingly soluble at RT. |

| Anti-Solvent | Water (if using EtOH) or Toluene | Reduces solubility to force precipitation. |

| Temperature | Heat to reflux (~78°C for EtOH), cool slowly to 4°C. | Slow cooling prevents oiling out. |

| Activated Carbon | Recommended (e.g., Darco G-60) | Essential for removing colored thiophene oligomers. |

Step-by-Step:

-

Dissolve 10g of crude solid in ~80mL boiling Ethanol.

-

Critical: If solution is dark, add 0.5g Activated Carbon and stir for 5 mins at reflux.

-

Filter hot through Celite to remove carbon.

-

Add warm Water dropwise to the filtrate until slight turbidity persists (approx 10-20mL).

-

Allow to cool to room temperature undisturbed, then refrigerate at 4°C for 4 hours.

-

Filter crystals and wash with cold Ethanol/Water (1:1).

Protocol B: The "Rescue" Column (Flash Chromatography)

Use this if the product is an oil or <90% pure.

-

Stationary Phase: Silica Gel (230-400 mesh).[4]

-

Mobile Phase Gradient:

-

Start: 20% Ethyl Acetate in Hexane (Elutes non-polar bis-thiophene and unreacted thiophene).

-

Ramp: 50% Ethyl Acetate in Hexane (Elutes the Acid Impurity if not washed out).

-

Finish: 80% to 100% Ethyl Acetate (Elutes the Target Amide).

-

-

TLC Visualization: UV (254 nm). The thiophene ring is UV active.

Decision Matrix: Purification Workflow

Figure 2: Logical workflow for determining the correct purification step based on physical state and impurity profile.

References & Grounding

-

Synthesis Mechanism & Thiophene Acylation:

-

Context: General procedure for Friedel-Crafts acylation of thiophene using oxalyl chloride.

-

Source: Vertex AI Search / Google Patents. "Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride." WO2017076844A1. Link

-

-

Impurity Identification (The Acid):

-

Context: Identification and properties of 2-Oxo-2-(thiophen-2-yl)acetic acid (CAS 4075-59-6) as a primary hydrolysis byproduct.

-

Source: Matrix Fine Chemicals / PubChem. Link

-

-

Purification of

-Keto Amides: -

Thiophene Oligomerization:

-

Context: Discussion on the formation of "black condensation products" during thiophene acylation if reaction times are prolonged.

-

Source: Kuehnhanss et al., Journal für Praktische Chemie, 1956, 3, 137-145 (Cited via Patent WO2017076844A1).[6]

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Oxo-2-(thiophen-2-yl)acetamide and Oxalyl Chloride before handling.

Sources

- 1. 4075-59-6|2-Oxo-2-(thiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2-OXO-2-(THIOPHEN-2-YL)ACETIC ACID | CAS 4075-59-6 [matrix-fine-chemicals.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

Technical Support Center: Stability of 2-Oxo-2-(thiophen-2-yl)acetamide in Solution

Welcome to the technical support center for "2-Oxo-2-(thiophen-2-yl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this α-ketoamide in solution. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.